PF-184563

描述

属性

CAS 编号 |

748806-39-5 |

|---|---|

分子式 |

C21H23ClN6 |

分子量 |

394.9 g/mol |

IUPAC 名称 |

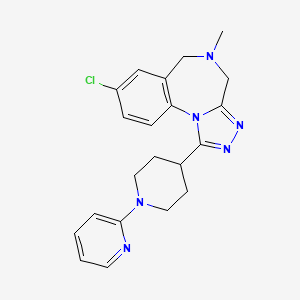

8-chloro-5-methyl-1-(1-pyridin-2-ylpiperidin-4-yl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

InChI |

InChI=1S/C21H23ClN6/c1-26-13-16-12-17(22)5-6-18(16)28-20(14-26)24-25-21(28)15-7-10-27(11-8-15)19-4-2-3-9-23-19/h2-6,9,12,15H,7-8,10-11,13-14H2,1H3 |

InChI 键 |

LXHAZNJVVVBJIF-UHFFFAOYSA-N |

规范 SMILES |

CN1CC2=C(C=CC(=C2)Cl)N3C(=NN=C3C4CCN(CC4)C5=CC=CC=N5)C1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PF184563; PF 184563; PF-184563 |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PF-184563

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-184563 is a potent and highly selective non-peptidic antagonist of the vasopressin V1a receptor.[1] This document provides a comprehensive overview of its mechanism of action, detailing the molecular interactions, signaling pathways, and the experimental methodologies used for its characterization. All quantitative data are summarized for clarity, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams.

Introduction: Targeting the Vasopressin V1a Receptor

The vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key player in a multitude of physiological processes. Primarily expressed in vascular smooth muscle cells, platelets, hepatocytes, and the brain, its activation by the endogenous ligand arginine vasopressin (AVP) triggers a cascade of intracellular events. These events ultimately regulate vascular tone, blood pressure, social behaviors, and stress responses. The therapeutic potential of antagonizing the V1a receptor has driven the development of selective antagonists like this compound for conditions such as dysmenorrhea.[1]

Core Mechanism of Action: Competitive Antagonism of the V1a Receptor

This compound functions as a competitive antagonist at the vasopressin V1a receptor. This means that it binds to the same site on the receptor as the endogenous ligand, AVP, but does not activate the receptor. By occupying the binding site, this compound effectively blocks AVP from binding and initiating the downstream signaling cascade. This inhibitory action forms the basis of its therapeutic potential.

Molecular Interactions

While the precise crystal structure of this compound in complex with the V1a receptor is not publicly available, its high binding affinity suggests a strong and specific interaction with the receptor's binding pocket.

Chemical Structure of this compound:

-

IUPAC Name: 8-Chloro-5-methyl-1-(1-(pyridin-2-yl)piperidin-4-yl)-5,6-dihydro-4H-benzo[e][1][2][3]triazolo[4,3-a]azepine[1]

-

Molecular Formula: C₂₁H₂₃ClN₆

-

Molar Mass: 394.91 g/mol

Signaling Pathway

The V1a receptor is coupled to the Gq/11 family of G proteins. Upon activation by an agonist like AVP, a conformational change in the receptor leads to the activation of its associated G protein. This compound, by preventing agonist binding, inhibits this entire signaling cascade.

Quantitative Data

The potency and selectivity of this compound have been determined through rigorous experimental evaluation.

| Parameter | Receptor | Value | Assay Type |

| Binding Affinity (Kᵢ) | Human V1a | 0.9 nM | Radioligand Binding Assay |

| Selectivity (IC₅₀) | Human V1b | >10,000 nM | Radioligand Binding Assay |

| Human V2 | >10,000 nM | Radioligand Binding Assay | |

| Human Oxytocin (B344502) | >10,000 nM | Radioligand Binding Assay |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound for its target receptor.

Objective: To determine the binding affinity of this compound for the human V1a, V1b, V2, and oxytocin receptors.

General Protocol:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human V1a, V1b, V2, or oxytocin receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

A constant concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin for V1a, V1b, and V2 receptors; [³H]-Oxytocin for the oxytocin receptor) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the respective receptor.

-

The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration.

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the V1a receptor.

General Protocol:

-

Cell Preparation:

-

Cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells) are seeded into a multi-well plate (e.g., 96- or 384-well) and allowed to adhere overnight.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate buffer. The dye is taken up by the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.

-

-

Antagonist Incubation:

-

The cells are pre-incubated with various concentrations of the antagonist (this compound) for a specific period.

-

-

Agonist Stimulation and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A solution of the V1a receptor agonist (e.g., Arginine Vasopressin) at a concentration that elicits a submaximal response (e.g., EC₈₀) is added to the wells.

-

The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response.

-

The concentration of the antagonist that causes a 50% inhibition of the agonist response (IC₅₀) is determined by plotting the percentage inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a potent and highly selective V1a receptor antagonist. Its mechanism of action is centered on the competitive blockade of the V1a receptor, thereby inhibiting the Gq-mediated signaling cascade that leads to intracellular calcium mobilization. The high affinity and selectivity of this compound for the V1a receptor underscore its potential as a targeted therapeutic agent and a valuable tool for further research into the physiological and pathological roles of the vasopressin system.

References

An In-Depth Technical Guide to the Discovery and Development of PF-184563 by Pfizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-184563 is a potent and selective non-peptidic antagonist of the vasopressin V1a receptor, discovered and initially developed by Pfizer.[1][2] This document provides a comprehensive overview of the available technical information regarding this compound, with a focus on its discovery, mechanism of action, and key preclinical data. The compound was investigated as a potential treatment for primary dysmenorrhea, a condition linked to uterine hypercontractility induced by the hormone vasopressin.[1][3] While the development of this compound appears to have been discontinued (B1498344) in the early stages, this guide consolidates the publicly accessible scientific data for research and informational purposes.

Core Compound Information

| Parameter | Data | Reference |

| IUPAC Name | 8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4H-2,3,5,10b-tetraaza-benzo[e]azulene | [2] |

| Molecular Formula | C₂₁H₂₃ClN₆ | [2] |

| Molar Mass | 394.91 g·mol⁻¹ | [2] |

Mechanism of Action and Rationale for Development

Primary dysmenorrhea is characterized by painful uterine contractions. The neuropeptide hormone arginine vasopressin (AVP) plays a significant role in this pathophysiology by binding to V1a receptors on the myometrium, leading to increased intracellular calcium and uterine muscle contraction.[3] this compound was designed as a competitive antagonist of the V1a receptor. By blocking the binding of vasopressin to its receptor, this compound was hypothesized to reduce uterine hypercontractility and thereby alleviate the pain associated with dysmenorrhea.[1]

V1a Receptor Signaling Pathway

The binding of vasopressin to the V1a receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. This compound acts by competitively inhibiting the initial step of this cascade.

Synthesis

An improved synthesis of this compound has been reported, achieving an overall yield of approximately 49% over 7 steps. A precursor for radiolabeling was also synthesized with a 40% yield over 8 steps.[4] While the specific, step-by-step protocol from Pfizer's primary literature is not publicly available, the synthesis would have likely involved the construction of the core triazolobenzodiazepine scaffold followed by the addition of the bipyridinyl-tetrahydro-pyridinone side chain.

Preclinical Data

In Vitro Pharmacology

The following table summarizes the key in vitro pharmacological data for this compound.

| Parameter | Value | Receptor | Reference |

| Inhibitory Constant (Kᵢ) | 0.9 nM | Human V1a | [4] |

| IC₅₀ | >10,000 nM | Human V1b | [4] |

| IC₅₀ | >10,000 nM | Human V2 | [4] |

| IC₅₀ | >10,000 nM | Human Oxytocin | [4] |

These data demonstrate that this compound is a highly potent and selective antagonist for the V1a receptor.

Pharmacokinetics

Limited pharmacokinetic data is available from public sources.

| Parameter | Value | Reference |

| Bioavailability | 34% | [2] |

| Protein Binding | 69% | [2] |

| Elimination Half-life | 1.8 h | [2] |

Note: The species in which these pharmacokinetic parameters were determined is not specified in the available public information.

Preclinical Efficacy for Dysmenorrhea

No specific in vivo efficacy studies for this compound in animal models of dysmenorrhea have been found in the public domain. However, the general approach for evaluating such a compound would involve using an established animal model, such as an oxytocin-induced uterine contraction model in rodents, to assess the ability of this compound to reduce the frequency and amplitude of uterine contractions.

Experimental Protocols

Detailed experimental protocols from the primary Pfizer publication are not publicly accessible. The following sections describe generalized methodologies that are standard in the pharmaceutical industry for the key assays used to characterize a compound like this compound.

V1a Receptor Binding Assay

This assay is designed to determine the affinity of a test compound for the V1a receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human V1a receptor are prepared from a stable cell line.

-

Radioligand Binding: A constant concentration of a radiolabeled V1a receptor ligand (e.g., [³H]-Arginine Vasopressin) is incubated with the cell membranes.

-

Competition Binding: The incubation is performed in the presence of increasing concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of a vasopressin antagonist in women with dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of SR49059, an orally active V1a vasopressin receptor antagonist, in the prevention of dysmenorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pfizer.com [pfizer.com]

PF-184563: A Selective V1a Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-184563 is a potent and highly selective, non-peptidic competitive antagonist of the arginine vasopressin receptor 1a (V1aR). Developed by Pfizer, this compound has demonstrated significant potential in preclinical research, particularly for conditions linked to V1a receptor activation, such as dysmenorrhea. Its high affinity for the V1a receptor, coupled with exceptional selectivity over other vasopressin and oxytocin (B344502) receptor subtypes, makes it a valuable pharmacological tool for investigating V1a receptor physiology and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound emerged from a drug discovery program aimed at identifying orally active, non-peptidic V1a receptor antagonists. The vasopressin system, and specifically the V1a receptor, is implicated in a variety of physiological processes, including the regulation of smooth muscle contraction, platelet aggregation, and social behaviors. Dysregulation of the V1a receptor has been linked to several pathologies, making it a compelling target for therapeutic intervention. This compound was identified as a lead compound due to its sub-nanomolar binding affinity for the human V1a receptor and its remarkable selectivity profile.

Chemical Structure:

-

IUPAC Name: 8-Chloro-5-methyl-1-(4-(pyridin-2-yl)piperazin-1-yl)-5,6-dihydro-4H-benzo[e][1][2][3]triazolo[4,3-a]azepine

-

Molecular Formula: C₂₁H₂₃ClN₆

-

Molar Mass: 394.91 g/mol

Pharmacological Data

The pharmacological profile of this compound is characterized by its high potency at the V1a receptor and its exceptional selectivity against other related receptors. This selectivity is crucial for minimizing off-target effects and for its utility as a specific research tool.

Receptor Binding Affinity

The binding affinity of this compound for the human V1a receptor was determined through competitive radioligand binding assays. These assays measure the ability of the compound to displace a radiolabeled ligand from the receptor.

Table 1: Binding Affinity of this compound at the Human V1a Receptor

| Parameter | Value |

| Kᵢ (nM) | 0.9[4][5][6] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Receptor Selectivity

The selectivity of this compound was assessed by determining its inhibitory activity at other human vasopressin and oxytocin receptor subtypes, namely the V1b and V2 receptors, and the oxytocin (OT) receptor.

Table 2: Selectivity Profile of this compound

| Receptor | IC₅₀ (nM) | Selectivity (fold vs. V1a) |

| V1a | 0.9 (Kᵢ) | - |

| V1b | > 10,000[4][5][6] | > 11,111 |

| V2 | > 10,000[4][5][6] | > 11,111 |

| OT | > 10,000[4][5][6] | > 11,111 |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetic Properties

Limited pharmacokinetic data for this compound is publicly available. The following parameters provide an initial insight into its in vivo behavior.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Bioavailability | 34% |

| Protein Binding | 69% |

| Elimination Half-life | 1.8 hours |

Signaling Pathways and Experimental Workflows

V1a Receptor Signaling Pathway

The V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which in turn activates various downstream cellular processes, including smooth muscle contraction.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the Ki of a test compound like this compound.

Experimental Workflow: Functional Calcium Flux Assay

This diagram outlines the workflow for a cell-based functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium.

Detailed Experimental Protocols

The following are representative protocols for the characterization of this compound, based on standard methodologies for V1a receptor antagonists.

V1a Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human V1a receptor using a radioligand competition assay.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor in appropriate growth medium.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of [³H]Arginine-vasopressin (e.g., at its Kd concentration), and varying concentrations of this compound.

-

For the determination of non-specific binding, use a high concentration of a non-labeled V1a agonist (e.g., 1 µM Arginine-vasopressin).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

V1a Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

-

Cell Culture and Plating:

-

Culture CHO cells stably expressing the human V1a receptor in a suitable growth medium.

-

Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and allow them to adhere and form a confluent monolayer overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the culture medium from the cell plates and add the dye-loading solution.

-

Incubate the plates at 37°C for approximately one hour to allow the cells to take up the dye.

-

-

Calcium Flux Assay:

-

After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Place the plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument.

-

Initiate fluorescence reading to establish a baseline.

-

Add a pre-determined concentration of a V1a agonist (e.g., Arginine-vasopressin at its EC₈₀ concentration) to all wells simultaneously using the instrument's integrated fluidics.

-

Continue to monitor the fluorescence intensity over time to measure the agonist-induced calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound for the inhibition of the agonist-induced calcium response.

-

In Vivo Model of Dysmenorrhea (Rat Model)

This protocol describes a representative in vivo model in rats to evaluate the efficacy of V1a antagonists like this compound in reducing dysmenorrhea-like symptoms.[7]

-

Animal Preparation:

-

Use adult female Sprague-Dawley or Wistar rats.

-

Induce an artificial estrous cycle by administering estradiol (B170435) benzoate (B1203000) subcutaneously for several consecutive days to sensitize the uterus.[8][9][10]

-

-

Induction of Dysmenorrhea-like Symptoms:

-

Drug Administration and Observation:

-

Administer this compound (or vehicle control) orally or via another appropriate route at a defined time before the oxytocin challenge.

-

After oxytocin administration, observe the animals for a set period (e.g., 30-60 minutes) and quantify the number of writhes (a characteristic stretching and constriction of the abdomen).

-

-

Data Analysis:

-

Compare the number of writhes in the this compound-treated group to the vehicle-treated group.

-

A significant reduction in the number of writhes in the presence of this compound indicates its efficacy in this model of dysmenorrhea.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

-

Conclusion

This compound is a highly potent and selective V1a receptor antagonist that serves as an invaluable tool for researchers investigating the physiological and pathological roles of the V1a receptor. Its well-defined pharmacological profile, characterized by sub-nanomolar affinity and exceptional selectivity, makes it a precise molecular probe. The detailed experimental protocols provided in this guide offer a framework for the in vitro and in vivo characterization of this compound and other V1a receptor modulators. Further research into the therapeutic potential of this compound, particularly in conditions such as dysmenorrhea, is warranted based on its compelling preclinical data.

References

- 1. Validation of a test model of induced dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intrauterine pressure, ischemia markers, and experienced pain during administration of a vasopressin V1a receptor antagonist in spontaneous and vasopressin-induced dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Triazolobenzodiazepine-Based PET Probe for Subtype-Selective Vasopressin 1A Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Primary Dysmenorrhea Induced Using Diethylstilbestrol and Oxytocin Induces Impaired Uterine Reactivity in Virgin Female Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An in vivo mouse model of primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Establishment of a Mouse Model of Recurrent Primary Dysmenorrhea [mdpi.com]

- 10. An in vivo mouse model of primary dysmenorrhea - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of PF-184563

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-184563 is a potent and selective non-peptidic antagonist of the vasopressin V1a receptor, investigated for its therapeutic potential in conditions such as dysmenorrhea. Understanding its pharmacokinetic profile and bioavailability is crucial for its development as a clinical candidate. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and bioavailability of this compound, including detailed experimental methodologies and a summary of quantitative data. Furthermore, this guide illustrates the relevant V1a receptor signaling pathway and experimental workflows using detailed diagrams.

Pharmacokinetic Profile

Preclinical studies have characterized the pharmacokinetic properties of this compound, providing key insights into its absorption, distribution, metabolism, and excretion (ADME) profile. The primary quantitative data available are summarized in the table below.

Table 1: Summary of Pharmacokinetic Parameters for this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Bioavailability | 34% | Not Specified | Oral | [1] |

| Protein Binding | 69% | Not Specified | Not Applicable | [1] |

| Elimination Half-life (t½) | 1.8 hours | Not Specified | Not Applicable | [1] |

Note: The specific animal model for the above data was not explicitly stated in the available public resources.

Biodistribution

Studies utilizing a radiolabeled analog of this compound, [¹¹C]this compound, have provided valuable information on its tissue distribution in rodents. These studies are essential for understanding the compound's target engagement and potential off-target effects.

Table 2: Ex Vivo Biodistribution of [¹¹C]this compound in Rodents

| Organ | Uptake (%ID/g) at 30 min post-injection |

| Liver | High |

| Pancreas | Moderate |

| Spleen | Moderate |

| Heart | Moderate |

Note: The data represents the percentage of injected dose per gram of tissue. Specific quantitative values were not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vivo Biodistribution of [¹¹C]this compound in Rodents

Objective: To determine the tissue distribution of the V1a receptor antagonist this compound.

Methodology:

-

Radiolabeling: this compound was radiolabeled with Carbon-11 ([¹¹C]) to produce [¹¹C]this compound.

-

Animal Model: The study was conducted in rodents (specific strain not detailed in the available literature).

-

Administration: A solution of [¹¹C]this compound was administered intravenously to the rodents.

-

Time Points: Animals were euthanized at a predetermined time point (e.g., 30 minutes post-injection).

-

Tissue Collection: Various organs and tissues of interest (including the liver, pancreas, spleen, and heart) were rapidly dissected, weighed, and their radioactivity was measured using a gamma counter.

-

Data Analysis: The radioactivity in each tissue was decay-corrected and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist to the vasopressin V1a receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor typically initiates a signaling cascade that leads to various physiological responses. As an antagonist, this compound blocks this signaling pathway.

The canonical signaling pathway for the V1a receptor involves the following steps:

-

Ligand Binding: Arginine vasopressin (AVP) binds to the V1a receptor.

-

G Protein Activation: This binding event activates the associated Gq alpha subunit of the heterotrimeric G protein.

-

Phospholipase C Activation: The activated Gq subunit stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to various cellular responses, such as smooth muscle contraction.

This compound competitively binds to the V1a receptor, preventing AVP from binding and thereby inhibiting the entire downstream signaling cascade.

Conclusion

This compound demonstrates characteristics of a viable drug candidate with moderate oral bioavailability and a relatively short half-life. The biodistribution studies confirm its ability to reach target tissues expressing the V1a receptor. The detailed experimental protocols provided herein offer a foundation for designing further preclinical and clinical studies. The visualization of the V1a signaling pathway clarifies the mechanism of action for this compound as a competitive antagonist. Further research is warranted to fully elucidate the complete pharmacokinetic profile, including metabolism and excretion pathways, and to establish a clear dose-response relationship in relevant disease models.

References

Unveiling the Potential of PF-184563 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

PF-184563, a potent and selective vasopressin V1a receptor antagonist, presents a significant opportunity for advancing our understanding of the vasopressin system's role in the central nervous system.[1] While initially investigated for other therapeutic areas, its unique properties make it a valuable tool for neuroscience research, particularly in the realm of in vivo imaging. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in exploring the intricate neural circuits modulated by vasopressin.

Core Pharmacology and Mechanism of Action

This compound is a non-peptidic, small molecule antagonist of the arginine vasopressin receptor 1a (V1aR).[1] The V1a receptor, a G-protein coupled receptor (GPCR), is widely distributed throughout the brain and is implicated in a variety of social behaviors, stress responses, and cognitive functions. Vasopressin, the endogenous ligand for V1aR, plays a crucial role in modulating neurotransmission and synaptic plasticity.

The mechanism of action of this compound involves competitive binding to the V1a receptor, thereby blocking the downstream signaling cascade initiated by vasopressin. This cascade typically involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. By inhibiting this pathway, this compound allows for the precise investigation of V1a receptor function in various neurological processes.

Quantitative Data: Binding Affinity and Selectivity

The utility of this compound as a research tool is underscored by its high binding affinity and selectivity for the V1a receptor. The following table summarizes key quantitative data.

| Parameter | Value | Species | Assay Type |

| V1a Ki | Subnanomolar | Human | Radioligand Binding |

| Selectivity vs. V1b | >1000-fold | Human | Radioligand Binding |

| Selectivity vs. V2 | >1000-fold | Human | Radioligand Binding |

| Selectivity vs. Oxytocin Receptor | >500-fold | Human | Radioligand Binding |

Note: Specific numerical values for Ki were not available in the provided search results, but the description consistently refers to "subnanomolar binding affinity."[1]

Application in Neuroscience Research: PET Imaging

A significant application of this compound in neuroscience is its use as a precursor for the positron emission tomography (PET) radioligand, [[11C]this compound.[1] This allows for the in vivo visualization and quantification of V1a receptors in the brain.

The following provides a generalized protocol for the radiosynthesis of [[11C]this compound based on standard radiolabeling procedures.

-

Production of [11C]CO2: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

-

Conversion to [11C]Methyl Iodide: The produced [[11C]CO2 is converted to [[11C]methyl iodide ([11C]CH3I) via reduction and subsequent iodination.

-

Radiolabeling Reaction: The desmethyl precursor of this compound is reacted with [[11C]CH3I in an appropriate solvent (e.g., DMF) in the presence of a base (e.g., NaOH or K2CO3) at an elevated temperature.

-

Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [[11C]this compound from unreacted precursors and byproducts.

-

Formulation: The purified [[11C]this compound is formulated in a physiologically compatible solution for injection.

The following outlines a typical protocol for conducting PET imaging studies with [[11C]this compound in rodents.[1]

-

Animal Preparation: Rodents are anesthetized, and a tail vein catheter is inserted for radiotracer injection.

-

Radiotracer Administration: A bolus of [[11C]this compound is injected intravenously.

-

PET Scan Acquisition: Dynamic PET scanning is initiated simultaneously with the injection and continues for a specified duration (e.g., 60-90 minutes).

-

Arterial Blood Sampling (Optional): For full quantitative analysis, arterial blood sampling may be performed to obtain the arterial input function.

-

Data Analysis: Time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., using a two-tissue compartment model) is applied to estimate V1a receptor density and distribution.

-

Blocking Studies: To confirm specificity, a separate cohort of animals can be pre-treated with a high dose of non-radiolabeled this compound or another V1a antagonist prior to the administration of the radiotracer. A significant reduction in radiotracer uptake would confirm specific binding to V1a receptors.

Potential Neuroscience Applications

The ability to quantify V1a receptor distribution and density in the living brain using [[11C]this compound opens up numerous avenues for neuroscience research:

-

Neuropsychiatric Disorders: Investigating the role of V1a receptors in the pathophysiology of disorders such as anxiety, depression, and autism spectrum disorder.

-

Social Behavior: Elucidating the neural-level mechanisms by which vasopressin modulates social recognition, bonding, and aggression.

-

Cognitive Function: Exploring the involvement of the vasopressin system in learning and memory processes.

-

Pharmacological Studies: Assessing the target engagement and dose-occupancy of novel V1a receptor-targeting drugs in preclinical and clinical development.

Conclusion

This compound, particularly in its radiolabeled form, is a powerful tool for neuroscience research. Its high affinity and selectivity for the V1a receptor, combined with the capabilities of PET imaging, provide an unprecedented opportunity to study the vasopressin system in vivo. This technical guide serves as a foundational resource for researchers and drug developers seeking to leverage this compound to unravel the complexities of the brain and develop novel therapeutics for neurological and psychiatric disorders. develop novel therapeutics for neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Vasopressin V1a Receptor Pathway

The arginine vasopressin receptor 1A (AVPR1A), a key component of the neurohypophysial hormone system, plays a critical role in a multitude of physiological processes.[1][2] As a member of the G protein-coupled receptor (GPCR) superfamily, the V1a receptor is a central player in cardiovascular homeostasis, hormone secretion, and the modulation of social behaviors.[1][2] Primarily expressed in vascular smooth muscle cells, the liver, and throughout the brain, its activation by the endogenous ligand arginine vasopressin (AVP) initiates a cascade of intracellular events with significant physiological consequences, including vasoconstriction and regulation of blood pressure.[3][4][5] This guide provides a detailed examination of the V1a receptor pathway, its pharmacology, and the experimental methodologies employed in its study, tailored for researchers and professionals in drug development.

The V1a Receptor Signaling Cascade

The canonical signaling pathway for the V1a receptor involves its coupling to the Gq/11 family of heterotrimeric G proteins.[4][6][7] This interaction initiates a well-defined intracellular signaling cascade, leading to a variety of cellular responses.

-

Ligand Binding and Receptor Activation: The process begins when arginine vasopressin (AVP) binds to the V1a receptor. This binding event induces a conformational change in the receptor.[3]

-

G Protein Coupling and Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated Gq protein.[8] It promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq subunit, causing the dissociation of the Gαq-GTP complex from the Gβγ dimer.[6][9]

-

Phospholipase C (PLC) Activation: The dissociated, active Gαq-GTP subunit binds to and activates phospholipase C-β (PLC-β).[6][10]

-

Second Messenger Generation: Activated PLC-β catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][11][12][13]

-

Downstream Effects of Second Messengers:

-

IP3 and Calcium Mobilization: Being water-soluble, IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).[12][13][14] This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[14][15][16]

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[6][16] PKC then phosphorylates a variety of downstream target proteins, modulating their activity and leading to cellular responses such as smooth muscle contraction, cell growth, and gene expression.[14][17]

-

Beyond this primary pathway, V1a receptor signaling can also involve G protein-independent mechanisms, such as those mediated by β-arrestin, and can activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[1][3][18]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. scbt.com [scbt.com]

- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 5. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. Controlled and Cardiac-Restricted Overexpression of the Arginine Vasopressin V1A Receptor Causes Reversible Left Ventricular Dysfunction Through Gαq-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 13. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Before you continue to YouTube [consent.youtube.com]

- 16. youtube.com [youtube.com]

- 17. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Downregulation of vasopressin V1A receptors and activation of mitogen-activated protein kinase in rat mesangial cells cultured under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research Findings on PF-184563: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-184563 is a potent, selective, and orally bioavailable non-peptidic antagonist of the vasopressin V1a receptor.[1][2] Discovered by Pfizer, it was initially investigated for the treatment of dysmenorrhoea.[1] More recently, its high affinity and selectivity for the V1a receptor have led to its development as a positron emission tomography (PET) radioligand, [¹¹C]this compound, for the in vivo quantification and visualization of V1a receptors in peripheral organs.[3][4][5][6] This guide provides a comprehensive overview of the preliminary research findings on this compound, including its pharmacological properties, experimental data, and the signaling pathway it modulates.

Core Data Summary

Pharmacological and Pharmacokinetic Properties

| Parameter | Value | Reference |

| Binding Affinity (Ki) for V1a Receptor | 0.9 nM | [3] |

| Selectivity (IC50) | >10,000 nM for V1B, V2, and Oxytocin Receptors | [3][4] |

| Bioavailability | 34% | [1] |

| Protein Binding | 69% | [1] |

| Elimination Half-life | 1.8 hours | [1] |

In Vivo and Ex Vivo Biodistribution of [¹¹C]this compound in Rodents

The biodistribution of [¹¹C]this compound has been evaluated in CD-1 mice at various time points post-injection. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

| Organ | 5 min | 15 min | 30 min | 60 min |

| Liver | 25.1 ± 3.5 | 22.8 ± 2.1 | 18.9 ± 1.7 | 12.3 ± 1.1 |

| Kidney | 18.2 ± 2.8 | 15.1 ± 1.9 | 10.5 ± 1.3 | 6.8 ± 0.9 |

| Spleen | 10.5 ± 1.5 | 12.3 ± 1.8 | 11.8 ± 1.6 | 9.5 ± 1.2 |

| Pancreas | 8.9 ± 1.2 | 10.1 ± 1.4 | 9.8 ± 1.3 | 7.2 ± 1.0 |

| Heart | 6.2 ± 0.9 | 7.5 ± 1.1 | 7.1 ± 1.0 | 5.3 ± 0.8 |

| Lungs | 5.8 ± 0.8 | 4.1 ± 0.6 | 3.2 ± 0.5 | 2.1 ± 0.4 |

| Muscle | 2.1 ± 0.4 | 2.5 ± 0.5 | 2.3 ± 0.4 | 1.8 ± 0.3 |

| Brain | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.1 |

Data presented as mean ± standard error (n=4). Data extracted from Haider et al. (2021).

Experimental Protocols

Radiosynthesis of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound is performed via a methylation reaction using [¹¹C]methyl iodide ([¹¹C]CH₃I). The precursor, desmethyl-PF-184563, is reacted with [¹¹C]CH₃I in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated, and the resulting [¹¹C]this compound is purified using high-performance liquid chromatography (HPLC).

Cell Uptake Studies

HEK293 cells stably expressing the human V1a receptor are used for in vitro uptake studies.

-

Cells are seeded in 24-well plates and allowed to adhere overnight.

-

The cells are then incubated with [¹¹C]this compound at a concentration of 1 nM in a binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% bovine serum albumin) for 30 minutes at 37°C.

-

For blocking experiments, cells are pre-incubated with a V1a receptor antagonist (e.g., balovaptan (B605908) at 10 µM) for 15 minutes prior to the addition of [¹¹C]this compound.

-

After incubation, the cells are washed with ice-cold buffer, lysed, and the radioactivity is measured using a gamma counter.

In Vivo PET Imaging in Rodents

-

Male CD-1 mice are anesthetized using isoflurane (B1672236) (2% for induction, 1.5% for maintenance).

-

A tail-vein catheter is inserted for the injection of the radiotracer.

-

[¹¹C]this compound (approximately 3.7-7.4 MBq) is injected intravenously.

-

Dynamic PET scans are acquired for 60 minutes using a small-animal PET scanner.

-

The PET data is reconstructed using standard algorithms (e.g., 3D-OSEM).

-

For blocking studies, a V1a antagonist (e.g., balovaptan, 1 mg/kg) is administered 15 minutes prior to the radiotracer injection.

Ex Vivo Biodistribution Studies

-

Following the PET scan or at predetermined time points after injection of [¹¹C]this compound (5, 15, 30, and 60 minutes), mice are euthanized.

-

Blood is collected via cardiac puncture, and major organs and tissues are dissected.

-

The tissues are weighed, and the radioactivity is measured using a gamma counter.

-

The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathway and Experimental Workflow

Vasopressin V1a Receptor Signaling Pathway

The vasopressin V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11.[2] Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including vasoconstriction, smooth muscle contraction, and glycogenolysis.[7][8] this compound, as a V1a receptor antagonist, blocks the binding of AVP and inhibits this downstream signaling cascade.

V1a receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for [¹¹C]this compound PET Studies

The overall workflow for preclinical evaluation of [¹¹C]this compound as a PET probe involves several key stages, from the initial chemical synthesis to in vivo imaging and data analysis.

Preclinical experimental workflow for the evaluation of [¹¹C]this compound.

References

- 1. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparing PF-184563 for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and administration of PF-184563 for in vivo studies. This compound is a potent and selective non-peptide antagonist of the vasopressin V1a receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. Due to the limited availability of specific published in vivo studies for this compound, the following protocols are based on general principles for poorly soluble compounds, information on other V1a receptor antagonists, and established animal study procedures.

Compound Information

| Property | Value | Source |

| IUPAC Name | 8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4H-2,3,5,10b-tetraaza-benzo[e]azulene | Wikipedia |

| Molecular Formula | C₂₁H₂₃ClN₆ | Wikipedia |

| Molecular Weight | 394.91 g/mol | Wikipedia |

| Mechanism of Action | Selective Vasopressin V1a Receptor Antagonist | Multiple Sources |

| Potential Indications | Dysmenorrhea, Raynaud's Disease | Multiple Sources |

| Solubility | Poorly soluble in water. Soluble in DMSO. | General Knowledge |

Signaling Pathway of Vasopressin V1a Receptor

This compound exerts its effects by blocking the vasopressin V1a receptor. This receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[1][2][3][4][5] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1a receptor stimulates a downstream signaling cascade.

Caption: V1a receptor signaling cascade initiated by AVP and inhibited by this compound.

In Vivo Study Preparation: Formulation and Administration

Due to its poor aqueous solubility, this compound requires a suitable vehicle for in vivo administration. The choice of vehicle and administration route will depend on the specific experimental design.

Recommended Vehicle for Injections (Intraperitoneal, Subcutaneous)

A common vehicle for poorly soluble compounds for in vivo studies is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline or Phosphate-Buffered Saline (PBS).

Vehicle Composition:

| Component | Percentage |

| DMSO | 10% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline or PBS | 45% |

Protocol for Vehicle Preparation:

-

Start with the required volume of DMSO.

-

Add the calculated amount of this compound to the DMSO and vortex or sonicate until fully dissolved.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and mix thoroughly.

-

Finally, add the saline or PBS to the desired final volume and mix until a clear solution is obtained.

Important Considerations:

-

The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity.

-

Prepare the formulation fresh on the day of the experiment.

-

Visually inspect the solution for any precipitation before administration.

Recommended Vehicle for Oral Gavage

For oral administration, a suspension in a vehicle containing carboxymethylcellulose (CMC) is often used.

Vehicle Composition:

| Component | Percentage |

| Carboxymethylcellulose (CMC) | 0.5% (w/v) |

| Water for Injection or Purified Water | q.s. to 100% |

Protocol for Vehicle Preparation:

-

Heat about one-third of the total required volume of water to 60-70°C.

-

Slowly add the CMC powder to the heated water while stirring vigorously to avoid clumping.

-

Once the CMC is dispersed, add the remaining cold water and continue stirring until a uniform, viscous solution is formed.

-

Allow the solution to cool to room temperature.

-

Weigh the required amount of this compound and triturate it with a small amount of the 0.5% CMC vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the paste with continuous mixing to achieve a homogenous suspension.

Experimental Protocols

The following are general protocols for the administration of this compound to mice. These should be adapted based on the specific research question, animal model, and institutional guidelines.

Intraperitoneal (IP) Injection in Mice

Caption: Workflow for intraperitoneal injection of this compound in mice.

Materials:

-

This compound formulation

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

70% ethanol

-

Animal scale

Procedure:

-

Dose Calculation: Weigh the mouse to determine the accurate injection volume based on the desired dosage (mg/kg).

-

Aseptic Technique: Wipe the injection site (lower right abdominal quadrant) with 70% ethanol.

-

Restraint: Properly restrain the mouse to expose the abdomen.

-

Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Administration: Inject the calculated volume of the this compound formulation.

-

Withdrawal: Gently withdraw the needle.

-

Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Oral Gavage in Mice

Caption: Workflow for oral gavage administration of this compound in mice.

Materials:

-

This compound suspension

-

Sterile syringes (1 mL)

-

Flexible or rigid oral gavage needles (18-20 gauge for adult mice)

-

Animal scale

Procedure:

-

Dose Calculation: Weigh the mouse to determine the accurate gavage volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.

-

Restraint: Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.

-

Administration: Once the needle is in the correct position, slowly administer the this compound suspension.

-

Withdrawal: Gently and slowly withdraw the gavage needle.

-

Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or other adverse effects.

In Vivo Data for V1a Receptor Antagonists (for Reference)

| Compound | Species | Dose | Route | Study Focus | Source |

| SRX246 | Rat | 20 mg/kg | Oral | Pharmacokinetics | [6] |

| SRX246 | Dog | 10 mg/kg | Oral | Pharmacokinetics | [6] |

| SRX246 | Human | 120 mg, twice daily | Oral | fMRI study | [7] |

| Relcovaptan | Rat | 0.15 mg & 0.3 mg | Intraperitoneal | Ovarian hyperstimulation syndrome | [8] |

| OPC-21268 | Rat | 1-10 mg/kg | Oral | Antihypertensive effect | [9] |

| RGH-122 | Mouse | 1.5 mg/kg | Not specified | Social preference test | [10] |

Disclaimer: The information provided in this document is intended for research purposes only. All animal experiments should be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC) and in compliance with all relevant regulations and guidelines. The suggested formulations and protocols should be optimized for the specific experimental conditions.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 3. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 8. A potential novel strategy, inhibition of vasopressin-induced VEGF secretion by relcovaptan, for decreasing the incidence of ovarian hyperstimulation syndrome in the hyperstimulated rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Discovery and Characterization of RGH-122, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-184563 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of PF-184563, a potent and selective non-peptidic antagonist of the vasopressin V1a receptor, in cell culture experiments.[1] This document is intended to guide researchers in assessing the effects of this compound on V1a receptor signaling and cellular responses.

Introduction to this compound

This compound is a high-affinity antagonist for the human vasopressin V1a receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. The V1a receptor, upon binding its endogenous ligand arginine vasopressin (AVP), couples to Gαq/11 proteins, activating phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), culminating in diverse cellular responses.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molar Mass | 394.91 g/mol | [1] |

| V1a Receptor IC50 | 0.9 nM | [2] |

| V1b Receptor IC50 | >10,000 nM | [2] |

| V2 Receptor IC50 | >10,000 nM | [2] |

| Oxytocin Receptor IC50 | >10,000 nM | [2] |

| Solubility | Soluble in DMSO | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound powder

-

Anhydrous, high-quality DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, this would be approximately 3.95 mg per 1 mL of DMSO.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Cell Culture

HEK293 cells stably expressing the human V1a receptor are recommended for the following assays. General cell culture protocols for HEK293 cells are widely available and should be followed.

Recommended Cell Line:

-

HEK293 cells stably expressing the human V1a receptor (available from various commercial vendors).

Culture Medium:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The selection agent for the stable cell line (e.g., G418) should be included as per the supplier's recommendation.

Culture Conditions:

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells at 80-90% confluency.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the antagonistic activity of this compound by measuring its ability to inhibit AVP-induced intracellular calcium mobilization.

Materials:

-

HEK293-V1a stable cells

-

Black, clear-bottom 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Arginine Vasopressin (AVP)

-

This compound working solutions

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding: Seed HEK293-V1a cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS with 20 mM HEPES.

-

Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.

-

Prepare a 2X stock of AVP at a concentration that elicits a submaximal response (e.g., EC80), which should be determined empirically.

-

-

Assay Measurement:

-

Wash the cells twice with 100 µL of HBSS.

-

Add 50 µL of the this compound serial dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO in HBSS).

-

Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

-

After a stable baseline is established, inject 50 µL of the 2X AVP solution into each well.

-

Continue recording the fluorescence signal for at least 2 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after AVP addition.

-

Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).

-

Plot the normalized response against the log concentration of this compound to generate an inhibition curve and determine the IC50 value.

-

Cell Proliferation Assay (MTS Assay)

This protocol is designed to evaluate the effect of this compound on the proliferation of cells expressing the V1a receptor.

Materials:

-

HEK293-V1a stable cells

-

96-well tissue culture plates

-

Culture medium

-

This compound working solutions

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

-

Cell Seeding: Seed HEK293-V1a cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium at the desired final concentrations.

-

Remove the existing medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO in medium).

-

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTS Assay:

-

Add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot cell viability against the log concentration of this compound.

-

Visualization of Signaling Pathways and Workflows

Caption: V1a Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Caption: Experimental workflow for the cell proliferation (MTS) assay.

References

Application Notes and Protocols for PF-184563 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of PF-184563, a potent and selective vasopressin V1a (V1aR) receptor antagonist, in rodent models. Due to the limited availability of detailed public data on this compound for a wide range of applications, this document also includes information from studies on other selective V1aR antagonists, such as balovaptan (B605908) and SRX246, to provide a strong starting point for experimental design. It is crucial to note that dosages and protocols may require optimization for specific experimental conditions and rodent strains.

Overview of this compound

This compound is a non-peptidic antagonist of the V1a receptor, which is involved in various physiological processes, including social behavior, anxiety, and cardiovascular regulation. As a selective antagonist, it is a valuable tool for investigating the role of the V1a receptor in these processes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant V1aR antagonists in rodent models.

Table 1: this compound Dosage and Administration in Rodent Models

| Rodent Model | Administration Route | Dosage/Concentration | Vehicle | Study Type | Reference |

| Mice (CD-1) | Intravenous (tail vein) | Not specified in mg/kg | Not specified | PET Imaging | [1] |

| Rat (Wistar) Liver Sections | In vitro | 10 µmol/L | Not specified | Autoradiography (Blockade) | [1] |

Table 2: Reference V1aR Antagonist Dosage and Administration in Rodent Models

| Compound | Rodent Model | Administration Route | Dosage | Vehicle | Study Type | Reference |

| Balovaptan | Mice | Oral (p.o.) | 100 or 300 mg/kg | Not specified | Behavioral (AVP-induced scratching) | [2] |

| Balovaptan | Mice | Intravenous (i.v.) | 3 mg/kg | Not specified | PET Imaging (Blockade) | [1][3] |

| SRX246 | Rat | Oral (p.o.) | 20 mg/kg | Not specified | Pharmacokinetics | [4] |

| SRX246 | Rat | Intravenous (i.v.) | 2 mg/kg | Not specified | Pharmacokinetics | [4] |

| OPC-21268 | Mouse | Oral (gavage) | 60 mg/kg/day | 1% HPMC + 6% DMSO | Efficacy (Polycystic Kidney Disease) | [5] |

| d(CH2)5Tyr(Me)AVP | Rat | Intracerebroventricular (i.c.v.) | 0.1 or 1.0 ng/hr | Saline | Behavioral (Maternal Memory) | [6] |

Signaling Pathway

This compound acts by blocking the V1a receptor, a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

Caption: V1a Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for common administration routes in rodent models. These should be adapted and optimized for this compound.

Vehicle Preparation

The solubility of this compound in aqueous solutions is a critical consideration. For in vivo studies with V1aR antagonists, a common vehicle formulation is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG), a surfactant like Tween-80, and saline.

Example Vehicle Formulation:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Protocol:

-

Dissolve the required amount of this compound in DMSO.

-

Add PEG300 and mix thoroughly.

-

Add Tween-80 and mix until the solution is clear.

-

Add saline to the final volume and vortex to ensure a homogenous suspension.

-

Prepare the vehicle fresh on the day of the experiment.

Oral Gavage Administration

Oral gavage is a common method for precise oral dosing.

Materials:

-

Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

-

Syringes

-

This compound solution

-

Animal scale

Protocol:

-

Animal Handling and Restraint: Accurately weigh the animal to determine the correct dosing volume. Gently restrain the mouse or rat to immobilize the head and straighten the neck and back, facilitating passage of the gavage needle.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth. Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.

-

Substance Administration: Once the needle is in the correct position (in the stomach), slowly administer the this compound solution.

-

Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as labored breathing, for at least 10-15 minutes.

Caption: Experimental Workflow for Oral Gavage Administration.

Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration.

Materials:

-

25-27 gauge needles

-

Syringes

-

This compound solution

-

Animal scale

Protocol:

-

Animal Handling and Restraint: Weigh the animal and calculate the required dose volume. Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is common. For rats, firm but gentle restraint is required.

-

Injection Site: Locate the injection site in the lower right or left abdominal quadrant to avoid the bladder and cecum.

-

Injection: Insert the needle at a 10- to 20-degree angle. Aspirate to ensure no fluid (urine or blood) is drawn back, then inject the solution.

-

Post-Injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Intravenous (IV) Injection

IV injection, typically via the tail vein in rodents, provides direct entry into the circulatory system.

Materials:

-

27-30 gauge needles

-

Syringes

-

This compound solution

-

Restraint device (e.g., a rodent restrainer)

-

Heat lamp or warm water to dilate the tail vein

Protocol:

-

Preparation: Warm the animal's tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible and accessible.

-

Restraint and Injection: Place the animal in a suitable restrainer. Position the tail for injection. Insert the needle bevel-up into one of the lateral tail veins.

-

Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

-

Post-Injection Care: After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the animal to its cage and monitor its condition.

Important Considerations

-

Dose-Response Studies: It is highly recommended to perform a dose-response study to determine the optimal dose of this compound for your specific model and endpoint.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): The half-life and duration of action of this compound will influence the dosing frequency. Consider conducting PK/PD studies to characterize these parameters.

-

Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the ethical treatment of animals.

-

Data from Analogs: When using data from other V1aR antagonists as a starting point, consider the differences in potency, selectivity, and pharmacokinetic properties between compounds.

By carefully considering these factors and utilizing the provided protocols as a foundation, researchers can effectively design and execute studies involving the administration of this compound in rodent models.

References

- 1. Development of a Triazolobenzodiazepine-Based PET Probe for Subtype-Selective Vasopressin 1A Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Arginine Vasopressin V1a Receptor Antagonist Impairs Maternal Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiolabeling PF-06881845 for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the radiolabeling of PF-06881845 (also known as PF-04457845), a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), with Carbon-11 ([¹¹C]) for use as a positron emission tomography (PET) imaging agent. The resulting radiotracer, [¹¹C-carbonyl]PF-06881845, allows for the in vivo quantification and target engagement studies of FAAH. The protocol described herein is a one-pot automated synthesis utilizing [¹¹C]carbon dioxide ([¹¹C]CO₂) fixation, followed by purification and quality control procedures to ensure the final product is suitable for preclinical and clinical research.

Introduction

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. Its role in various neurological and psychiatric disorders has made it a significant target for drug development. PF-06881845 is a highly selective and potent irreversible inhibitor of FAAH. Radiolabeling PF-06881845 with Carbon-11, a positron-emitting radionuclide with a half-life of 20.4 minutes, enables non-invasive in vivo imaging of FAAH distribution and density using PET. This allows for the assessment of drug-target engagement, dose-occupancy relationships, and the study of FAAH's role in disease pathophysiology.

The synthesis of [¹¹C-carbonyl]PF-06881845 is achieved through a rapid, one-pot reaction where cyclotron-produced [¹¹C]CO₂ is trapped and reacted with the precursor molecule.[1] This automated process provides a reliable method for producing the radiotracer with high purity and specific activity.

Radiolabeling Workflow

The overall workflow for the production of [¹¹C-carbonyl]PF-06881845 is depicted below. This process begins with the production of the radionuclide and culminates in a sterile, injectable solution ready for use.

Caption: Automated radiosynthesis workflow for [¹¹C-carbonyl]PF-06881845.

Experimental Protocol